molecular formula C19H21NO2 B10971671 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one

1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B10971671
M. Wt: 295.4 g/mol
InChI Key: ACGBPGJDNXMDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the efficient production of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its bioactive properties. For instance, derivatives of this compound have been explored for their antioomycete activity against phytopathogens . In the industrial sector, it may be used in the development of agrochemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by disrupting biological membrane systems or interacting with specific enzymes and receptors. For example, derivatives of this compound have been shown to disrupt the biological membrane systems of certain pathogens, leading to their inhibition .

Comparison with Similar Compounds

When compared to other similar compounds, 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(4-METHOXYPHENYL)-1-PROPANONE stands out due to its unique chemical structure and bioactive properties. Similar compounds include other isoquinoline derivatives such as 3,4-dihydroisoquinolin-1(2H)-one and quinoline derivatives . These compounds share some structural similarities but may differ in their specific biological activities and applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C19H21NO2/c1-22-18-9-6-15(7-10-18)8-11-19(21)20-13-12-16-4-2-3-5-17(16)14-20/h2-7,9-10H,8,11-14H2,1H3

InChI Key

ACGBPGJDNXMDLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.